(3-Chloro-5-methoxy-2-methylphenyl)boronic acid
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Overview
Description
(3-Chloro-5-methoxy-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, methoxy, and methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methoxy-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it efficient and widely applicable.
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to handle large-scale reactions. These methods ensure high yields and purity while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-methoxy-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a base or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Bases such as NaOH or acids like HCl can be used under mild conditions.
Major Products:
Scientific Research Applications
(3-Chloro-5-methoxy-2-methylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the chlorine and methyl groups.
(3-Methylphenyl)boronic acid: Similar structure but lacks the chlorine and methoxy groups.
2-Methoxy-5-methylphenylboronic acid: Similar structure but lacks the chlorine group.
Uniqueness: (3-Chloro-5-methoxy-2-methylphenyl)boronic acid is unique due to the presence of chlorine, methoxy, and methyl groups on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H10BClO3 |
---|---|
Molecular Weight |
200.43 g/mol |
IUPAC Name |
(3-chloro-5-methoxy-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO3/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4,11-12H,1-2H3 |
InChI Key |
AUPNGPGDQRWAGJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Cl)OC)(O)O |
Origin of Product |
United States |
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